molecular formula C8H13Cl3N2 B13054485 (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl

Katalognummer: B13054485
Molekulargewicht: 243.6 g/mol
InChI-Schlüssel: DNVCBKWSTIEQSN-JZGIKJSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of a chlorophenyl group attached to an ethane backbone, which is further substituted with two amine groups

Vorbereitungsmethoden

The synthesis of (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl typically involves several steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl nitroethane. This intermediate is then reduced to 4-chlorophenylethylamine, which undergoes further reactions to introduce the second amine group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl can be compared with similar compounds such as 1-(4-Chlorophenyl)ethanone and 1-(4-Chlorophenyl)ethanol. These compounds share the chlorophenyl group but differ in their functional groups and overall structure. The unique presence of two amine groups in this compound distinguishes it from these similar compounds, providing it with unique chemical and biological properties.

Eigenschaften

Molekularformel

C8H13Cl3N2

Molekulargewicht

243.6 g/mol

IUPAC-Name

(1R)-1-(4-chlorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m0../s1

InChI-Schlüssel

DNVCBKWSTIEQSN-JZGIKJSDSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@H](CN)N)Cl.Cl.Cl

Kanonische SMILES

C1=CC(=CC=C1C(CN)N)Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.